Istamycin A
Description
Sannamycin A is an aminoglycoside-class antibiotic produced by Streptomyces sannanensis . It belongs to a family of structurally related compounds, including sannamycin B and C, which differ in functional group modifications. Sannamycin A is biosynthesized via a glycyltransferase-mediated pathway, where the enzyme encoded by the sms13 gene converts sannamycin B into sannamycin A by transferring a glycyl group . This modification enhances its bioactivity and stability compared to precursor molecules.
Properties
CAS No. |
72503-79-8 |
|---|---|
Molecular Formula |
C17H35N5O5 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11-,12-,14+,15+,16+,17+/m0/s1 |
InChI Key |
NEFDRWXEVITQMN-JWYRXTSNSA-N |
Isomeric SMILES |
CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sannamycin A; Istamycin A; KA-7038-I; Antibiotic KA 7038I; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural, biosynthetic, and functional differences between sannamycin A and related aminoglycosides:
Key Research Findings
Bioactivity Enhancement :
- Sannamycin A demonstrates 4–8-fold greater potency than sannamycin B, attributed to the glycyl group improving ribosomal target affinity and reducing enzymatic inactivation .
- Sannamycin C's 4-N-glycosyl modification enhances stability against phosphorylases, expanding its efficacy in high-phosphate environments .
Resistance Profile: Unlike kanamycin A, which is vulnerable to AAC(6')-APH(2'') enzymes, sannamycin A evades common aminoglycoside-modifying enzymes (AMEs) due to steric hindrance from its glycyl group . Epidactimicin, derived from a Streptomyces tenjimariensis mutant, shows lower MIC values (0.25–2.0 µg/mL) compared to istamycin, likely due to methylation preventing ribosomal methylation-based resistance .
Biosynthetic Insights: The sms13 gene in S. sannanensis is homologous to fms13 in fortimicin-producing strains, suggesting conserved evolutionary strategies for aminocyclitol modification . Kanamycin A derivatives with 6′′-modifications (e.g., alkylation) exhibit reduced MICs against resistant strains, highlighting the importance of side-chain engineering in overcoming AMEs .
Mechanistic and Clinical Implications
- Target Specificity : Sannamycin A and epidactimicin both bind the 30S ribosomal subunit but differ in interaction sites, influencing spectrum and resistance profiles .
- Synthetic Potential: The sms13 and fms gene clusters provide templates for engineering novel analogs with enhanced pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
